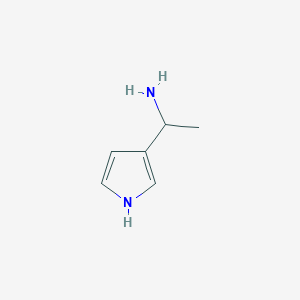

1-(1H-pyrrol-3-yl)ethan-1-amine

Description

Contextualization within Pyrrole-Containing Amines and Related Structural Motifs

Pyrrole-containing amines represent a broad class of compounds that have demonstrated a wide array of biological activities. uni.lursc.org The pyrrole (B145914) ring itself is a key component in many natural products and clinically used drugs. rsc.org The introduction of an amine functionality, particularly a chiral one, dramatically expands the chemical space and potential for specific biological interactions.

1-(1H-pyrrol-3-yl)ethan-1-amine is structurally distinct from its 2-substituted and N-substituted isomers, such as 2-(1H-pyrrol-1-yl)ethanamine. sigmaaldrich.comsigmaaldrich.com The substitution at the 3-position of the pyrrole ring is less common in commercially available starting materials, making this compound and its derivatives intriguing targets for synthetic exploration. johnshopkins.eduacs.org The presence of a stereocenter in the ethylamine (B1201723) side chain introduces the possibility of enantiomerically pure forms, which is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological effects.

Historical Perspective on Pyrrole Chemistry and its Evolution Towards Aminated Derivatives

The chemistry of pyrrole dates back to the 19th century, with significant early work focusing on its isolation from natural sources and the elucidation of its structure. acs.org The development of synthetic methods, such as the Paal-Knorr and Hantzsch pyrrole syntheses, paved the way for the preparation of a vast number of derivatives. acs.org

The focus on aminated pyrrole derivatives is a more recent development, driven by the increasing recognition of the importance of the amine functional group in mediating interactions with biological targets. acs.orgsigmaaldrich.com Early work often involved the functionalization of pre-existing pyrrole rings. More contemporary approaches focus on the stereoselective synthesis of chiral pyrrole-containing amines, a challenging but highly rewarding area of research. acs.orgnih.gov The synthesis of compounds like this compound represents the current frontier in this evolution, where the emphasis is on accessing novel and structurally precise building blocks.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is characterized by a notable scarcity of dedicated studies. While general methods for the synthesis of chiral amines and 3-substituted pyrroles are well-documented, specific investigations into the synthesis, properties, and applications of this particular compound are limited. uni.lunih.gov This represents a significant knowledge gap.

The primary synthetic route to this compound would likely involve the reductive amination of 3-acetyl-1H-pyrrole. wikipedia.orgmasterorganicchemistry.com Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org However, the specific conditions and catalysts required for the efficient and stereoselective reductive amination of 3-acetyl-1H-pyrrole to yield the target amine have not been extensively reported.

Furthermore, there is a lack of published data on the biological activity of this compound. Its structural similarity to other bioactive pyrrole derivatives suggests potential applications, but this remains to be experimentally verified. The development of methods for the chiral resolution of the racemic mixture or the asymmetric synthesis of its enantiomers is another critical area that is currently underexplored. wikipedia.orgnih.gov

Scope and Objectives of Research Endeavors Focused on the Chemical Compound

Future research on this compound is expected to focus on several key objectives:

Development of Efficient Synthetic Routes: A primary goal will be to establish and optimize a reliable synthetic pathway to this compound. This will likely involve a detailed investigation of the reductive amination of 3-acetyl-1H-pyrrole, exploring various reducing agents and catalysts to maximize yield and purity.

Enantioselective Synthesis and Chiral Resolution: A major focus will be the development of methods to obtain the individual enantiomers of this compound. This could involve asymmetric synthesis, for instance, through the use of chiral catalysts or auxiliaries in the reductive amination step, or the resolution of the racemic mixture using chiral resolving agents. nih.govwikipedia.org

Exploration of Chemical Reactivity: Understanding the reactivity of the pyrrole ring and the amine group in this compound will be crucial for its use as a synthetic building block. This will involve studying its participation in various chemical transformations to create a library of derivatives.

Investigation of Biological Activity: A significant objective will be to screen this compound and its derivatives for potential biological activity. Given the prevalence of the pyrrole motif in medicinal chemistry, this compound could serve as a lead structure for the development of new therapeutic agents. rsc.org

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | - | C6H10N2 | 933707-89-2 bldpharm.com |

| 3-acetyl-1H-pyrrole | 1-(1H-pyrrol-3-yl)ethan-1-one | C6H7NO | 1072-82-8 matrix-fine-chemicals.com |

| 2-(1H-pyrrol-1-yl)ethanamine | 1-(2-Aminoethyl)pyrrole | C6H10N2 | 29709-35-1 sigmaaldrich.com |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2 nih.gov |

| Molecular Weight | 110.16 g/mol nih.gov |

| PubChem CID | 58629066 nih.gov |

| InChIKey | RFBQAWJJJXBCSN-UHFFFAOYSA-N uni.lu |

| SMILES | CC(C1=CNC=C1)N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(7)6-2-3-8-4-6/h2-5,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBQAWJJJXBCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 1 1h Pyrrol 3 Yl Ethan 1 Amine

Established Synthetic Pathways and Their Mechanistic Underpinnings

The construction of 1-(1H-pyrrol-3-yl)ethan-1-amine often commences from precursors that already contain the pyrrole (B145914) nucleus, with subsequent functionalization to introduce the desired ethanamine moiety. Key strategies include reductive amination of a corresponding ketone, nucleophilic additions, and direct functionalization of the pyrrole ring.

Reductive Amination Strategies to Access the Ethanamine Moiety

Reductive amination stands as a cornerstone for the synthesis of this compound from its ketone precursor, 3-acetyl-1H-pyrrole. wikipedia.org This powerful transformation involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.org

The reaction is typically carried out as a one-pot procedure where the carbonyl compound, the amine source (often ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate), and a reducing agent are combined. acsgcipr.org The mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon of 3-acetyl-1H-pyrrole, leading to a hemiaminal intermediate. Subsequent dehydration furnishes an imine, which is then selectively reduced by a hydride agent. wikipedia.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their mild nature and selectivity for the iminium ion over the starting ketone. acsgcipr.org The choice of solvent and the control of pH are critical parameters to optimize the reaction, with mildly acidic conditions often favoring imine formation.

| Amine Source | Reducing Agent | Solvent | Conditions | Yield (%) |

| NH4OAc | NaBH3CN | Methanol | Room Temperature, 24h | Moderate to Good |

| NH3/H2 | Raney Nickel | Ethanol | Elevated Pressure and Temperature | Variable |

| NH4OAc | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temperature, 18h | Good |

Nucleophilic Addition Reactions Preceding Amination

An alternative approach involves the initial modification of the acetyl group of 3-acetyl-1H-pyrrole through nucleophilic addition, followed by conversion to the amine. For instance, the reduction of the ketone to the corresponding alcohol, 1-(1H-pyrrol-3-yl)ethanol, provides a precursor that can be converted to the amine. This can be achieved through a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or azide, which is subsequently reduced.

Pyrrole Functionalization Approaches for C3 Substitution

Direct functionalization of the pyrrole ring at the C3 position is another viable strategy, although it can be challenging to achieve regioselectivity. The Paal-Knorr synthesis, a classic method for forming pyrroles, can be adapted to introduce the desired C3-substituent from appropriately chosen precursors. However, for the synthesis of this compound, this would require a more complex starting material.

Enantioselective Synthesis of Chiral this compound and Its Stereoisomers

The ethanamine moiety in this compound contains a stereocenter, making the development of enantioselective synthetic methods a significant area of research. These methods aim to produce single enantiomers of the chiral amine, which are often crucial for applications in medicinal chemistry.

Asymmetric Catalytic Methods (e.g., Chiral Ligand-Mediated Reductions)

Asymmetric catalytic reduction of the imine intermediate formed from 3-acetyl-1H-pyrrole is a highly efficient method for obtaining enantiomerically enriched this compound. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver a hydride to one face of the imine.

Commonly used metals for this transformation include rhodium, iridium, and ruthenium, complexed with chiral phosphine or diamine ligands. The choice of ligand is critical for achieving high enantioselectivity. For instance, chiral bisphosphine ligands like BINAP or diphosphine ligands with a chiral backbone can create a chiral environment around the metal center, directing the reduction to produce a preponderance of one enantiomer.

| Catalyst System | Ligand Type | Substrate | Enantiomeric Excess (ee %) |

| [Rh(COD)Cl]2 / Chiral Bisphosphine | Phosphine | N-aryl imine of 3-acetylpyrrole | High |

| RuCl2(p-cymene) / Chiral Diamine | Diamine | Imine of 3-acetylpyrrole | Good to Excellent |

| Ir(I) / Chiral Phosphine-Oxazoline | P,N-Ligand | N-sulfonyl imine of 3-acetylpyrrole | High |

Chiral Auxiliary-Based Synthetic Routes

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. harvard.edu In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral amine can be reacted with 3-acetyl-1H-pyrrole to form a chiral imine or enamine. The diastereoselective reduction of this intermediate, where the chiral auxiliary directs the approach of the reducing agent, leads to a diastereomerically enriched product. Subsequent cleavage of the chiral auxiliary affords the desired enantiomer of the target amine.

Common chiral auxiliaries for this purpose include derivatives of (R)- or (S)-1-phenylethylamine or prolinol. The steric bulk and conformational preferences of the auxiliary effectively shield one face of the imine, leading to a high degree of stereocontrol. nih.gov

| Chiral Auxiliary | Diastereoselective Reaction | Diastereomeric Ratio (d.r.) |

| (R)-1-Phenylethylamine | Reduction of the corresponding imine | Good to Excellent |

| (S)-Prolinol derivative | Reduction of the corresponding enamine | High |

| Evans Oxazolidinone | Not directly applicable for reductive amination | N/A |

Biocatalytic Approaches to Enantiopure Amine Synthesis

The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its stereochemistry. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. ucd.ie

Transaminases (TAs), also known as aminotransferases, are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This methodology represents a highly efficient route to enantiopure amines from prochiral ketones. The application of a transaminase-triggered cascade can transform simple substrates into complex, sp³-rich molecules in a single step. ucd.ie

For the synthesis of enantiopure this compound, a transaminase could be employed to asymmetrically aminate the corresponding prochiral ketone, 1-(1H-pyrrol-3-yl)ethan-1-one. The process involves screening a library of transaminases to identify an enzyme with high activity and selectivity for the specific substrate. The reaction equilibrium can be shifted towards the product by using a sacrificial amine donor, such as isopropylamine, which generates a volatile acetone byproduct that can be removed. nih.gov

Table 1: Representative Data for Biocatalytic Amination using Transaminases This table presents hypothetical data based on typical transaminase performance for illustrative purposes.

| Entry | Substrate | Transaminase | Amine Donor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | 1-(1H-pyrrol-3-yl)ethan-1-one | Screened TA-117 | Isopropylamine | 24 | >99 | >99 (S) |

| 2 | 1-(1H-pyrrol-3-yl)ethan-1-one | Engineered TA-45 | L-Alanine | 24 | 98 | 99 (R) |

| 3 | 1-(1H-pyrrol-3-yl)ethan-1-one | Wild-Type TA-08 | Isopropylamine | 48 | 75 | 92 (S) |

The success of this approach hinges on identifying or engineering an enzyme that accepts the pyrrole-containing ketone. Advances in protein engineering and directed evolution allow for the tailoring of enzyme active sites to improve substrate specificity and enantioselectivity, making biocatalysis a highly adaptable and potent strategy for producing enantiopure this compound.

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Solvent-free, or "neat," reactions offer significant environmental benefits, including reduced waste streams and simplified product purification. researchgate.netrsc.org The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can often be performed under solvent-free conditions. acs.orgmdpi.com For instance, the reaction between 2,5-hexanedione and an amine can be catalyzed by solid acids under neat conditions, providing high yields of the N-substituted pyrrole. mdpi.com This approach could be adapted for precursors to this compound. Reactions can be facilitated by thermal heating or microwave irradiation, which can accelerate reaction rates and improve yields. semanticscholar.orgbohrium.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwjpps.com Reactions with high atom economy are inherently less wasteful. nih.gov

For the synthesis of this compound, a highly atom-economical route would be the direct reductive amination of 1-(1H-pyrrol-3-yl)ethan-1-one. In this one-pot reaction, the ketone reacts with ammonia in the presence of a reducing agent (e.g., H₂) and a catalyst.

Atom Economy Calculation for Reductive Amination:

Reactants: 1-(1H-pyrrol-3-yl)ethan-1-one (C₆H₇NO, MW: 109.13) + Ammonia (NH₃, MW: 17.03) + Hydrogen (H₂, MW: 2.02)

Product: this compound (C₆H₁₀N₂, MW: 110.16)

Byproduct: Water (H₂O, MW: 18.02)

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 % Atom Economy = (110.16 / (109.13 + 17.03 + 2.02)) x 100 = (110.16 / 128.18) x 100 ≈ 85.9%

This contrasts sharply with multi-step syntheses that may involve protecting groups or stoichiometric reagents, which exhibit poor atom economy. nih.gov Designing synthetic routes that maximize atom economy is a crucial aspect of sustainable chemical manufacturing.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and manufacturing costs. nih.gov

In the context of synthesizing this compound, a reusable heterogeneous catalyst could be employed for the key reductive amination step. For example, a carbon-supported nitrogen phosphorus-cobalt catalyst (Co₂PNx@NC) has been shown to be highly active and robust for the one-pot synthesis of N-substituted pyrroles. researchgate.net Similarly, commercially available aluminas have demonstrated high catalytic activity and reusability for up to five cycles in the Paal-Knorr synthesis of pyrroles under solvent-free conditions. mdpi.com

Table 2: Catalyst Reusability in a Representative Pyrrole Synthesis Data adapted from a study on CATAPAL 200 catalyzed synthesis of N-benzyl-2,5-dimethylpyrrole. mdpi.com

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 91 |

The development of highly active, selective, and recyclable catalysts is essential for creating economically viable and environmentally sustainable synthetic processes.

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful optimization of reaction conditions and often involves process intensification. Process intensification aims to develop more efficient, safer, and sustainable manufacturing processes by, for example, reducing equipment size, energy consumption, or waste. mdpi.comcetjournal.it

For the scalable synthesis of this compound, a key step such as the reductive amination of the corresponding ketone would need to be rigorously optimized. Parameters such as temperature, pressure of the reducing agent (e.g., H₂), catalyst loading, and substrate concentration would be systematically varied to maximize yield, purity, and throughput while minimizing reaction time and energy input.

Table 3: Hypothetical Optimization of a Key Synthetic Step (Reductive Amination)

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Temperature (°C) | 40 - 80 | 60 | Higher temperatures decreased selectivity, lower temperatures slowed the reaction rate. |

| H₂ Pressure (bar) | 5 - 20 | 15 | Yield increased with pressure up to 15 bar, with no significant improvement beyond that. |

| Catalyst Loading (mol%) | 0.5 - 2.0 | 1.0 | Higher loading did not significantly increase yield but added to cost and purification burden. |

| Substrate Conc. (M) | 0.1 - 1.0 | 0.8 | Higher concentrations led to mixing issues and byproduct formation. |

Furthermore, process intensification can be achieved by transitioning from traditional batch reactors to continuous flow systems. unibe.ch Flow chemistry offers superior heat and mass transfer, allowing for highly exothermic reactions to be controlled safely. It also enables precise control over reaction time and can lead to higher reproducibility and easier scale-up, making it an attractive strategy for the large-scale, safe, and efficient synthesis of this compound. cetjournal.it

Reaction Chemistry and Mechanistic Investigations Involving 1 1h Pyrrol 3 Yl Ethan 1 Amine

Reactivity Profiles of the Pyrrole (B145914) Ring System

The pyrrole nucleus is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity stems from the delocalization of six π-electrons over the five-membered ring, a system to which the nitrogen lone pair contributes significantly libretexts.org. This electronic configuration renders the ring highly reactive toward electrophiles, far more so than benzene (B151609) onlineorganicchemistrytutor.com.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Electrophilic aromatic substitution is a hallmark reaction of pyrrole. In an unsubstituted pyrrole ring, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, compared to only two for an attack at the C3 (β) position libretexts.orgonlineorganicchemistrytutor.comvedantu.com.

In 1-(1H-pyrrol-3-yl)ethan-1-amine, the C3 position is already occupied. The 1-aminoethyl group at this position is generally considered an activating group through its electron-donating inductive effect, which enhances the electron density of the ring. Consequently, electrophilic attack is directed to the vacant α-positions (C2 and C5) and the remaining β-position (C4). The primary sites of substitution are expected to be the C2 and C5 positions due to their inherently higher reactivity in the pyrrole system. The C5 position is electronically equivalent to the C2 position but may be sterically less hindered, potentially influencing the product distribution. Attack at the C4 position is generally less favored.

However, under certain conditions, particularly with bulky electrophiles or when the nitrogen atom is protected by a large group, substitution at the C4 position can be promoted researchgate.netquimicaorganica.org.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-Nitro-1H-pyrrol-3-yl)ethan-1-amine and 1-(5-Nitro-1H-pyrrol-3-yl)ethan-1-amine |

| Halogenation | Br₂ in Dioxane | 1-(2,4,5-Tribromo-1H-pyrrol-3-yl)ethan-1-amine (Pyrrole is highly reactive and often leads to polyhalogenation) |

N-H Acidity and Anion Chemistry of the Pyrrole

The N-H proton of the pyrrole ring is moderately acidic, with a pKa value of approximately 17.5 in DMSO wikipedia.org. This acidity is significantly higher than that of non-aromatic amines because the resulting conjugate base, the pyrrolide anion, is stabilized by the delocalization of the negative charge throughout the aromatic ring.

Deprotonation can be achieved using strong bases such as sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an appropriate solvent wikipedia.orgbeilstein-journals.org. The resulting pyrrolide anion is a potent nucleophile. Its reaction with electrophiles can occur at either the nitrogen or the carbon atoms, depending on the reaction conditions. More ionic N-metal bonds (e.g., with Na⁺ or K⁺) and solvating solvents tend to favor N-alkylation or N-acylation wikipedia.org. The presence of the electron-donating 3-(1-aminoethyl) substituent is expected to slightly decrease the N-H acidity compared to unsubstituted pyrrole.

The pyrrole N-H group is also an effective hydrogen bond donor, enabling it to form complexes with anions nih.gov. This property is exploited in the design of supramolecular receptors for anion recognition, where pyrrole units are incorporated into larger frameworks to bind species like chloride or dihydrogen phosphate (B84403) nih.govresearchgate.netnih.gov.

Table 2: Acidity and Basicity of Pyrrole and Related Compounds

| Compound | pKa (N-H Acidity) | pKa of Conjugate Acid (N Basicity) | Reference |

|---|---|---|---|

| Pyrrole | 17.5 (in DMSO) | -3.8 | wikipedia.org |

| Pyridine | N/A | 5.25 | libretexts.org |

Role of the Pyrrole Nitrogen in Coordination Chemistry

The pyrrole ring, particularly in its deprotonated (pyrrolide) form, is a versatile ligand in coordination chemistry. The pyrrolide nitrogen acts as a soft donor and is a key component in various ligand architectures, including pincer-type ligands that can bind strongly to transition metals digitellinc.comacs.org. These pyrrole-based systems have been investigated for their potential in catalysis digitellinc.com.

For this compound, two potential coordination sites exist: the pyrrole nitrogen and the side-chain amine nitrogen. This makes the molecule a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center. The coordination could involve the neutral molecule acting as an N,N'-donor or, more likely, the deprotonated pyrrolide anion coordinating along with the neutral amine nitrogen. Such bidentate ligands are fundamental in coordination chemistry and are used to stabilize metals in various oxidation states and to create complexes with specific geometric and electronic properties acs.org.

Reactivity of the Ethanamine Functional Group

The ethanamine side chain introduces a primary amine, a functional group with a rich and well-defined reaction chemistry centered on the nucleophilic and basic nature of the nitrogen atom.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the sp³-hybridized nitrogen of the primary amine makes it a strong nucleophile. This group readily attacks electron-deficient centers. A primary reaction is nucleophilic acyl substitution, where the amine reacts with acyl derivatives like acid chlorides, anhydrides, or esters to form stable amide linkages masterorganicchemistry.com. This reaction proceeds via a tetrahedral intermediate masterorganicchemistry.comlibretexts.org.

The amine can also act as a nucleophile towards alkyl halides in S_N2 reactions to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Another characteristic reaction is the formation of imines (Schiff bases) upon condensation with aldehydes or ketones, a process that is often reversible and central to many biochemical pathways youtube.com.

Protonation Equilibria and Salt Formation Chemistry

In contrast to the pyrrole nitrogen, the side-chain amine nitrogen is significantly basic, with a pKa of its conjugate acid expected to be around 10-11, similar to other primary alkylamines libretexts.org. The reason for the low basicity of the pyrrole nitrogen is that its lone pair is integral to the aromatic sextet; protonation would disrupt this stable electronic arrangement, making the process highly unfavorable libretexts.orgyoutube.com.

The basicity of the ethanamine group means that it will be readily protonated by common mineral or carboxylic acids to form a stable ammonium salt. This property is crucial for the handling and purification of the compound and is often used to prepare water-soluble derivatives. The protonation equilibrium is a straightforward acid-base reaction, where the amine acts as a Brønsted-Lowry base.

Derivatization Reactions at the Amine Moiety (e.g., acylation, alkylation)

The primary amine group of this compound is a key site for synthetic modification, readily undergoing reactions such as acylation and alkylation to produce a variety of functionalized derivatives. These reactions are fundamental for introducing new chemical properties and for preparing intermediates for more complex molecular constructions.

Acylation: The amine moiety can be easily acylated by reacting with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to yield the corresponding N-acylpyrroles (amides). These reactions are typically high-yielding and proceed under mild conditions. For instance, acylation with acetyl chloride would produce N-(1-(1H-pyrrol-3-yl)ethyl)acetamide. Similarly, reaction with sulfonyl chlorides, such as tosyl chloride, in a suitable solvent provides sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: Alkylation of the amine can lead to the formation of secondary or tertiary amines. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine or enamine, is a common method to achieve mono-alkylation. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The reactivity is analogous to that of other primary amines, where careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.

The following table summarizes potential derivatization reactions at the amine moiety.

| Reaction Type | Reagent Example | Product Class | Illustrative Product Name |

| Acylation | Acetyl Chloride | Amide | N-(1-(1H-pyrrol-3-yl)ethyl)acetamide |

| Sulfonylation | Tosyl Chloride | Sulfonamide | N-(1-(1H-pyrrol-3-yl)ethyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine | N-isopropyl-1-(1H-pyrrol-3-yl)ethan-1-amine |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | N-methyl-1-(1H-pyrrol-3-yl)ethan-1-amine |

Intermolecular and Intramolecular Cyclization Reactions

The dual functionality of this compound, possessing both a nucleophilic amine and an electron-rich pyrrole ring, makes it an excellent substrate for various cyclization reactions, leading to the formation of complex heterocyclic systems.

Intermolecular Cyclization: A prominent example of an intermolecular cyclization involving this scaffold is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com In this case, this compound serves as the β-heteroarylethylamine component. The reaction proceeds via the initial formation of a Schiff base, which upon protonation generates an electrophilic iminium ion. The electron-rich pyrrole ring then acts as the nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and construct a fused polycyclic system. The high nucleophilicity of the pyrrole ring facilitates this reaction under mild conditions, making it a powerful tool for synthesizing alkaloid-like structures. wikipedia.org

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclizations to form novel ring systems. For example, if the amine is first acylated with a reagent containing an additional electrophilic center, subsequent intramolecular cyclization can occur. A strategy analogous to N-acyliminium ion cyclization can be envisioned, where an N-acylated derivative is treated with a Lewis acid to generate an electrophilic N-acyliminium ion that is then intercepted by the pyrrole ring. mdpi.comsigmaaldrich.com Such cascade reactions are powerful methods for the one-pot production of nitrogen-containing polycyclic frameworks. mdpi.com Other possibilities include intramolecular variants of reactions like the Paal-Knorr synthesis, where a diketone-containing side chain attached to the amine could cyclize to form a new pyrrole ring. mdpi.com

The table below outlines key cyclization strategies.

| Cyclization Type | Reaction Name/Type | Reactant Partner | Resulting Scaffold |

| Intermolecular | Pictet-Spengler Reaction | Aldehydes, Ketones | Pyrrolo-fused Tetrahydropyridines |

| Intramolecular | N-Acyliminium Ion Cyclization | (Requires prior derivatization) | Fused Polycyclic Heterocycles |

| Intramolecular | Paal-Knorr Type | (Requires prior derivatization) | Fused Bicyclic Systems |

Role as a Chiral Building Block or Ligand in Catalysis (Focus on Chemical Transformations)

When used in its enantiomerically pure form, this compound becomes a valuable chiral building block for asymmetric synthesis. Its stereocenter can be incorporated into larger, more complex molecules, guiding the stereochemical outcome of subsequent transformations.

As a chiral precursor, it can be used to synthesize a variety of chiral ligands for asymmetric catalysis. dicp.ac.cn The primary amine can be readily converted into other functionalities, such as imines (Schiff bases) or amides, which can coordinate to metal centers. The pyrrole ring itself, with its nitrogen atom, can also act as a coordination site. The combination of the chiral center and the bidentate N,N' or N,P donor capabilities allows for the design of a diverse range of ligands. For example, condensation with a chiral aldehyde or ketone can produce chiral Schiff base ligands. Alternatively, reaction with a phosphine-containing acyl chloride could yield chiral phosphine-amine (P,N) ligands, which are highly effective in many transition-metal-catalyzed asymmetric reactions. The use of such chiral bifunctional catalysts is a cornerstone of modern asymmetric organocatalysis. nih.govbeilstein-journals.org

| Ligand Class | Synthetic Precursor(s) | Potential Catalytic Application |

| Chiral Schiff Base (Salen-type) | Salicylaldehyde derivatives | Asymmetric epoxidation, cyclopropanation |

| Chiral Phosphine-Amine (P,N) | 2-(Diphenylphosphino)benzoic acid | Asymmetric hydrogenation, allylic alkylation |

| Chiral Diamine | (Post-alkylation) | Asymmetric transfer hydrogenation |

| Chiral Thiourea Catalyst | Isothiocyanate derivatives | Asymmetric Michael addition, Henry reaction |

Mechanistic Elucidation of Key Transformations through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Kinetic and spectroscopic studies are indispensable tools for this purpose.

Kinetic Studies: Kinetic analysis can provide detailed insight into reaction pathways. For instance, by monitoring the rate of a reaction (e.g., acylation or cyclization) under varying concentrations of reactants and catalysts, the rate law can be determined. This information helps to identify the species involved in the rate-determining step. For example, a kinetic study of the Pictet-Spengler reaction could elucidate whether the formation of the iminium ion or the subsequent cyclization is rate-limiting. Furthermore, kinetic studies can be used to quantify the nucleophilicity of the amine, allowing its reactivity to be compared with other nucleophiles on an established scale. researchgate.netarabjchem.org

Spectroscopic Studies: Spectroscopic techniques are vital for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structures of derivatized products and cyclized scaffolds. acgpubs.orgresearchgate.net Time-resolved NMR experiments can be used to monitor reaction progress and detect intermediates that have a sufficient lifetime.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the conversion of functional groups. For example, in an acylation reaction, the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic amide C=O (carbonyl) band can be readily monitored. acgpubs.org

UV-Visible (UV-Vis) Spectroscopy: For reactions involving the formation or consumption of chromophores, UV-Vis spectroscopy is a powerful tool for kinetic analysis. The formation of conjugated intermediates, such as the iminium ion in the Pictet-Spengler reaction, can often be observed and quantified. osti.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products. When coupled with techniques like ESI (Electrospray Ionization), it can also be used to detect and characterize reaction intermediates.

| Analytical Technique | Application in Studying Reactions | Information Gained |

| NMR Spectroscopy | Structural analysis of products from derivatization and cyclization | Connectivity, stereochemistry, detection of stable intermediates. researchgate.net |

| IR Spectroscopy | Monitoring functional group conversion | Disappearance of N-H bands, appearance of C=O bands in acylation. acgpubs.org |

| UV-Vis Spectroscopy | Kinetic analysis of reactions with chromophores | Reaction rates, detection of conjugated intermediates (e.g., iminium ions). osti.gov |

| Kinetic Analysis | Determining rate laws for key reactions | Identification of the rate-determining step, catalyst efficiency. arabjchem.org |

| Mass Spectrometry | Product and intermediate identification | Molecular weight confirmation, elemental composition. mdpi.com |

Theoretical and Computational Studies on the Structure and Reactivity of 1 1h Pyrrol 3 Yl Ethan 1 Amine

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-(1H-pyrrol-3-yl)ethan-1-amine are dictated by the interplay between the aromatic pyrrole (B145914) ring and the C3-ethylamine substituent. Computational chemistry provides powerful tools to dissect these features.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the molecular properties of pyrrole derivatives. researchgate.net Density Functional Theory (DFT) and ab initio methods are the cornerstones of such investigations. rsc.orgresearchgate.net For a molecule like this compound, DFT methods, particularly using hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-31+G(d,p), are well-suited to provide a balance between computational cost and accuracy for geometry optimization and electronic property calculations. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. researchgate.net These methods would be valuable for benchmarking the results obtained from DFT and for a more precise description of electron correlation effects, which can be significant in molecules with lone pairs and π-systems. A typical computational approach would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Table 1: Representative Computational Methods for Pyrrole Derivatives

| Method | Basis Set | Typical Application |

| DFT (B3LYP) | 6-31G(d) | Geometry Optimization, Electronic Properties |

| DFT (B3LYP) | 6-31+G(d,p) | Systems with anions or hydrogen bonding, improved accuracy |

| MP2 (Second-order Møller-Plesset) | aug-cc-pVDZ | High-accuracy energy calculations, electron correlation |

| CCSD (Coupled Cluster) | cc-pVTZ | Gold standard for single-reference systems, benchmarking |

This table is illustrative of common methods used for similar organic molecules.

Charge Distribution and Frontier Molecular Orbitals (FMO) Analysis

The charge distribution in this compound is expected to be non-uniform due to the different electronegativities of the atoms and the resonance within the pyrrole ring. The nitrogen atom of the pyrrole ring donates its lone pair to the aromatic system, leading to an increase in electron density on the ring carbons. uobaghdad.edu.iq The amino group (-NH2) on the ethyl side chain is also electron-donating.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com For this compound, the HOMO is anticipated to be located primarily on the electron-rich pyrrole ring and the nitrogen of the amine group, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the pyrrole ring and the C-N bond of the side chain. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The introduction of substituents can tune the HOMO-LUMO gap. rsc.org

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Pyrrole ring, Nitrogen of the amine group | Site for electrophilic attack |

| LUMO | Pyrrole ring, C-N bond of the ethylamine (B1201723) side chain | Site for nucleophilic attack |

This table represents a qualitative prediction based on the electronic properties of pyrrole and amine functionalities.

Aromaticity and Electron Delocalization within the Pyrrole Ring

Pyrrole is an aromatic heterocycle, fulfilling Hückel's rule with 6 π-electrons (four from the carbon atoms and two from the nitrogen lone pair). uobaghdad.edu.iq This aromaticity confers significant stability to the ring. chemrxiv.orgchemrxiv.org The degree of aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The presence of the ethylamine substituent at the C3 position is expected to influence the aromaticity of the pyrrole ring. researchgate.net Electron-donating groups can sometimes slightly decrease the aromaticity by perturbing the uniform delocalization of the π-electrons. However, this effect is generally modest. The delocalization of the nitrogen's lone pair into the ring is a defining feature of pyrrole's electronic structure and is largely maintained in its 3-substituted derivatives. chemrxiv.org This delocalization is significantly greater in pyrrole compared to furan (B31954) or thiophene, contributing to its distinct reactivity. chemrxiv.orgchemrxiv.org

Conformational Analysis and Stereochemical Preferences

The flexibility of the ethylamine side chain in this compound allows for multiple conformations, which can be explored computationally. pharmacy180.comnumberanalytics.com

Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. chemistrysteps.com For this compound, the key dihedral angles to consider are those around the C3-C(ethyl) and C(ethyl)-N bonds. A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. libretexts.org The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The staggered conformations are generally more stable than the eclipsed ones due to reduced torsional and steric strain. chemistrysteps.com

Intramolecular Interactions and Hydrogen Bonding

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of this compound. rsc.orgnih.gov A hydrogen bond could potentially form between the hydrogen atoms of the amine group (-NH2) and the π-electron cloud of the pyrrole ring, or with the pyrrole nitrogen atom. The formation of such a bond would stabilize the conformer in which it occurs. nih.gov For instance, a conformation where the amine group is oriented towards the ring could be favored. rsc.org Computational studies on similar systems, such as those involving amino acids with aromatic side chains, have shown the importance of such interactions in defining the molecular shape. nih.gov The strength of these hydrogen bonds can be estimated from the calculated structures and electron density analysis.

Isomerism and Tautomerism Considerations

The structure of this compound allows for several types of isomerism and tautomerism, which can be investigated using computational methods to determine the relative stabilities of the different forms.

Positional Isomerism: The ethanamine substituent can be attached to different positions of the pyrrole ring, leading to positional isomers. The primary isomers are 1-(1H-pyrrol-2-yl)ethan-1-amine and this compound. Computational studies on substituted pyrroles suggest that the electronic properties and reactivity of these isomers would differ significantly. uctm.edu Generally, the α-position (C2) of the pyrrole ring is more susceptible to electrophilic attack due to the higher stability of the resulting intermediate. uctm.edu This suggests that the 2-substituted isomer might be more thermodynamically stable in certain reaction conditions.

Tautomerism: this compound can exhibit tautomerism, primarily amine-imine tautomerism. The amine form is the one explicitly named, but it can exist in equilibrium with its imine tautomer, 1-(1H-pyrrol-3(2H)-ylidene)ethanamine. Computational studies on related 3-aminopyrrole systems have shown that the position of this equilibrium can be influenced by the solvent and the electronic nature of substituents. nih.gov For instance, protonation of 3-aminopyrrole can lead to a stable σ-complex, the 1H-pyrrol-3(2H)-iminium cation, which is a tautomer of the 1H-pyrrol-3-aminium cation. nih.gov The relative energies of these tautomers can be calculated using density functional theory (DFT) to predict the predominant form in different environments.

Another potential tautomeric form involves the migration of the pyrrolic proton, leading to 1-(2H-pyrrol-3-yl)ethan-1-amine and 1-(3H-pyrrol-3-yl)ethan-1-amine. However, these forms would disrupt the aromaticity of the pyrrole ring and are therefore expected to be significantly less stable. Studies on 1-substituted 1H-pyrrol-3(2H)-ones have shown that they exist as the keto tautomers in the solid state, with the position of the keto-enol equilibrium in solution being dependent on various factors. rsc.org

| Isomer/Tautomer | Structure | Notes |

| This compound | C6H10N2 | The primary amine form. |

| 1-(1H-pyrrol-2-yl)ethan-1-amine | C6H10N2 | A positional isomer. |

| 1-(1H-pyrrol-3(2H)-ylidene)ethanamine | C6H10N2 | An imine tautomer. |

Reaction Pathway Predictions and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. For this compound, theoretical studies can predict plausible reaction pathways for its synthesis and subsequent transformations. A common method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. uctm.edu Computational models of this reaction have detailed the mechanism, involving the formation of a hemiaminal followed by cyclization and dehydration. uctm.edu

For reactions involving this compound, such as N-acylation or N-alkylation, computational methods can be used to model the reaction pathway. Density functional theory (DFT) methods, such as B3LYP, are frequently employed to optimize the geometries of reactants, products, intermediates, and transition states. acs.orgmdpi.com These calculations can provide a detailed picture of the reaction mechanism, including the identification of key intermediates and transition states. For example, in the synthesis of polysubstituted pyrroles, computational studies have helped to understand the regioselectivity of the reactions. nih.gov

A key outcome of computational reaction modeling is the prediction of activation energy barriers (ΔG‡). These barriers, which represent the energy difference between the reactants and the transition state, are crucial for understanding reaction kinetics. A lower activation energy barrier corresponds to a faster reaction rate.

Theoretical calculations can be used to compare the activation energies of competing reaction pathways, thus predicting the major product of a reaction. For instance, in the pyrolysis of pyrrole, computational studies have been used to evaluate different unimolecular pathways and their corresponding activation barriers to determine the most likely mechanism for the formation of various products. acs.org

For this compound, computational studies could predict the activation energy for its reaction with an electrophile at the nitrogen atom versus at one of the carbon atoms of the pyrrole ring. This would provide insight into the compound's reactivity and selectivity. While specific data for this compound is not available, studies on similar systems provide a framework for such predictions. For example, computational elucidation of the reaction mechanism for the synthesis of pyrrolidinedione derivatives has involved the calculation of energy barriers for different steps, including Michael addition and cyclization. rsc.org

| Reaction Step (Hypothetical) | Computational Method | Predicted Activation Energy (Illustrative) |

| N-Acetylation: Amine attack on Acetyl Chloride | DFT (B3LYP/6-31G) | 10-15 kcal/mol |

| C2-Alkylation: Electrophilic attack at C2 | DFT (B3LYP/6-31G) | 20-25 kcal/mol |

| C5-Alkylation: Electrophilic attack at C5 | DFT (B3LYP/6-31G*) | 22-28 kcal/mol |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization (Methodology-focused)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can be invaluable for the experimental characterization of new compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for this. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. acs.org These predictions can help in assigning the peaks in an experimental spectrum and in distinguishing between different isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. By calculating the harmonic frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. mdpi.com This can aid in the identification of functional groups present in the molecule and can be compared with the experimental spectrum to confirm the structure.

Mass Spectrometry (MS): While not a direct prediction of the fragmentation pattern, computational methods can provide the exact mass of the molecule and its various isotopes. nih.gov PubChem, for instance, provides predicted collision cross-section values for different adducts of this compound, which are derived from computational models. uni.lu

The general workflow for predicting spectroscopic parameters involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., DFT with a specific basis set).

Frequency Calculation: For IR spectra, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

NMR Chemical Shift Calculation: For NMR spectra, the magnetic shielding tensors are calculated for each nucleus.

These computational tools provide a powerful means to support the experimental characterization of novel compounds by offering a theoretical reference for the interpretation of spectroscopic data. acs.org

| Spectroscopic Parameter | Computational Methodology | Predicted Data (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | GIAO-DFT | Pyrrole-H: 6.0-7.0, CH: 3.5-4.5, NH₂: 1.5-2.5, CH₃: 1.2-1.8 |

| ¹³C NMR Chemical Shift (ppm) | GIAO-DFT | Pyrrole-C: 100-130, C-N: 45-55, CH₃: 20-30 |

| IR Stretching Frequency (cm⁻¹) | DFT Frequency Calculation | N-H: 3300-3500, C-H (aromatic): 3000-3100, C-H (aliphatic): 2850-2950 |

| Mass-to-charge ratio [M+H]⁺ | - | 111.0917 uni.lu |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 1h Pyrrol 3 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(1H-pyrrol-3-yl)ethan-1-amine, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment and number of different nuclei, multi-dimensional techniques are essential for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between the methine proton (CH) and the methyl protons (CH₃) of the ethylamine (B1201723) side chain. It would also show correlations between the protons on the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between a proton and the carbon to which it is directly attached. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethylamine side chain to the correct position on the pyrrole ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (NH) | ~8.0 (broad) | - | C2, C5 |

| 2 (CH) | ~6.7 | ~118 | C3, C4 |

| 3 (C) | - | ~125 | - |

| 4 (CH) | ~6.2 | ~108 | C2, C3, C5 |

| 5 (CH) | ~6.8 | ~115 | C3, C4 |

| 6 (CH) | ~4.0 (quartet) | ~45 | C3, C7 |

| 7 (CH₃) | ~1.4 (doublet) | ~22 | C6 |

| 8 (NH₂) | ~1.5 (broad) | - | C6 |

Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃ and can vary based on experimental conditions.

Dynamic NMR Studies for Conformational Exchange

The amine and N-H protons in this compound can undergo chemical exchange, a process that can be studied using dynamic NMR (DNMR). By varying the temperature of the NMR experiment, it may be possible to observe changes in the line shape of the N-H and NH₂ proton signals. At low temperatures, the exchange rate may slow down sufficiently to observe distinct signals or coupling to adjacent protons. This can provide valuable information on the energetics of proton exchange and any restricted rotation around the C-N bonds.

Solid-State NMR Applications for Crystalline Forms or Adducts

Should this compound be a crystalline solid, or if it forms crystalline adducts (e.g., salts with acids), solid-state NMR (ssNMR) would offer insights into its structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal information about the crystallographic symmetry, the presence of different polymorphs, and intermolecular interactions in the crystal lattice.

Mass Spectrometry Techniques and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive method for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry can measure the m/z value of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₆H₁₀N₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| [M+H]⁺ | 111.0917 | 111.0915 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation pattern of pyrrole derivatives is often influenced by the substituents on the ring. nih.gov

For this compound, a likely fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion, followed by further fragmentation of the pyrrole ring.

Predicted Fragmentation Pattern for this compound in MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 111.09 | 94.08 | NH₃ | 3-vinyl-1H-pyrrole cation |

| 111.09 | 83.07 | C₂H₄ | 3-aminopyrrole cation |

| 94.08 | 67.06 | HCN | Cyclopentadienyl cation |

Note: The fragmentation pathways of pyrrole derivatives can be complex and may involve rearrangements. nih.govcdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound can be understood by considering the contributions from its two main components: the pyrrole ring and the ethylamine side chain.

Pyrrole Ring Vibrations: The pyrrole ring gives rise to a set of characteristic vibrations. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring appear around 3100 cm⁻¹. The C=C and C-N stretching vibrations within the ring are found in the 1300-1600 cm⁻¹ region and are often coupled. researchgate.netnist.gov The out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

Ethylamine Side Chain Vibrations: The ethylamine moiety contributes its own set of characteristic vibrational modes. The primary amine group (-NH₂) exhibits symmetric and asymmetric N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. dtic.mil The C-H stretching vibrations of the ethyl group are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the amine is typically found between 1000 and 1250 cm⁻¹. dtic.mil

By combining these, a predicted IR and Raman spectrum for this compound can be constructed. The presence of both pyrrole and primary amine N-H stretching bands in the high-frequency region would be a key identifying feature.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyrrole N-H | Stretching | 3300 - 3500 |

| Pyrrole C-H | Stretching | ~3100 |

| Pyrrole Ring | C=C & C-N Stretching | 1300 - 1600 |

| Amine N-H | Stretching (symm. & asymm.) | 3200 - 3400 |

| Ethyl C-H | Stretching | 2850 - 3000 |

| Ethyl C-N | Stretching | 1000 - 1250 |

Note: This table is based on typical vibrational frequencies for the respective functional groups and serves as a predictive guide. This table is interactive.

Computational Vibrational Spectroscopy for Band Assignment

To achieve a more precise and detailed assignment of the vibrational bands in the IR and Raman spectra of this compound, computational methods are indispensable. researchgate.netnih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the vibrational frequencies and intensities with a high degree of accuracy.

The process involves first optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Subsequently, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can then be compared with the experimental spectrum. This comparison allows for a confident assignment of each observed band to a specific vibrational mode of the molecule. This approach is particularly useful for complex molecules where many vibrational modes may overlap. mdpi.com

X-ray Crystallography of Salts or Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To obtain a crystal structure of this compound, it is often necessary to form a crystalline salt or derivative, as the parent amine may be a liquid or may not readily form crystals suitable for diffraction.

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure of a salt of this compound would also provide a wealth of information about the intermolecular interactions that govern its solid-state assembly. The pyrrole N-H group and the primary amine group are both capable of acting as hydrogen bond donors, while the nitrogen atom of the pyrrole ring and the amine group can act as hydrogen bond acceptors.

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Chiral Compounds)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful and sensitive chiroptical technique employed for the stereochemical elucidation of chiral molecules. As this compound possesses a stereocenter at the carbon atom bearing the amino group, it exists as a pair of enantiomers. ECD spectroscopy is instrumental in determining the absolute configuration of this and other chiral amines by measuring the differential absorption of left and right circularly polarized light. nih.govmtoz-biolabs.com

The chiroptical properties of a molecule are directly related to its three-dimensional structure. The ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. In the case of this compound, the primary chromophore is the pyrrole ring. The electronic transitions of the pyrrole moiety, which occur in the ultraviolet (UV) region, are expected to be the main contributors to the ECD spectrum. frontiersin.org The chiral environment created by the stereocenter at the adjacent carbon atom induces chirality in the electronic transitions of the achiral pyrrole chromophore, resulting in a measurable ECD signal.

The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. For instance, the (R)-enantiomer will produce an ECD spectrum that is a mirror image of the (S)-enantiomer's spectrum. nih.gov This characteristic is fundamental for assigning the absolute configuration of a newly synthesized or isolated chiral compound.

Detailed Research Findings

While specific experimental ECD spectra for this compound are not extensively reported in publicly available literature, the methodology for its characterization is well-established through studies on analogous chiral amines and heterocyclic compounds. The determination of the absolute configuration would typically involve a combined experimental and computational approach.

Theoretical Calculations:

In the absence of an authentic sample with a known absolute configuration, the application of quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), is indispensable. nih.govacs.org This computational method allows for the prediction of the ECD spectrum for a given enantiomer. The standard procedure involves:

ECD Spectrum Simulation: For each significant conformer, the ECD spectrum is calculated using TDDFT. This involves computing the vertical excitation energies and the corresponding rotatory strengths of the electronic transitions.

Spectral Averaging: The calculated spectra of the individual conformers are averaged according to their Boltzmann populations to generate the final theoretical ECD spectrum for a specific enantiomer (e.g., the (R)-enantiomer).

Comparison with Experimental Data: The calculated spectrum is then compared with the experimentally measured ECD spectrum. A good match between the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration of the analyte. mtoz-biolabs.comnih.gov

The electronic transitions of the pyrrole ring are generally found in the 200-300 nm region of the UV spectrum. nih.gov Therefore, the significant Cotton effects for this compound are expected to appear in this wavelength range.

Data Interpretation:

The interpretation of the ECD spectrum of this compound would focus on the sign and magnitude of the Cotton effects associated with the π→π* transitions of the pyrrole ring. The following table illustrates hypothetical ECD data for the two enantiomers of this compound, based on general principles of ECD spectroscopy for similar chiral amines.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-1-(1H-pyrrol-3-yl)ethan-1-amine | ~210 | Positive |

| ~240 | Negative | |

| (S)-1-(1H-pyrrol-3-yl)ethan-1-amine | ~210 | Negative |

| ~240 | Positive |

This table is illustrative and represents expected qualitative trends. Actual values would need to be determined experimentally and corroborated with theoretical calculations.

The power of ECD spectroscopy also lies in its ability to study the chiroptical properties of derivatives and in different environments, providing insights into intermolecular interactions. For instance, derivatization of the amino group could lead to changes in the ECD spectrum, offering further structural confirmation.

Synthesis and Exploration of Derivatives and Analogs of 1 1h Pyrrol 3 Yl Ethan 1 Amine

Design Principles for Structural Modification and Diversification

The design of derivatives of 1-(1H-pyrrol-3-yl)ethan-1-amine is guided by several key principles aimed at systematically exploring the chemical space around the core scaffold. These principles include:

Isosteric and Bioisosteric Replacements: Introducing substituents or functional groups that mimic the size, shape, and electronic properties of other groups to modulate biological activity or physicochemical properties.

Conformational Constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into specific conformations, which can enhance binding affinity to biological targets.

Modulation of Physicochemical Properties: Altering characteristics such as lipophilicity, aqueous solubility, and pKa through the introduction of polar or nonpolar functional groups. This is crucial for optimizing properties like cell permeability and metabolic stability. nih.gov

Introduction of Reactive Moieties: Appending functionalities that can participate in specific chemical reactions, enabling their use as chemical probes or for covalent modification of targets.

Scaffold Hopping: Replacing the pyrrole (B145914) core with other heterocyclic systems to explore novel chemical space while retaining key pharmacophoric features. nih.gov

Synthetic Strategies for Core Structure Functionalization

The synthesis of derivatives of this compound can be approached by modifying three key regions of the molecule: the pyrrole ring, the amine nitrogen, and the alkyl chain.

Pyrrole Ring Substitution Strategies

The pyrrole ring is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. Common strategies include:

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring can undergo reactions such as halogenation, nitration, and acylation. The position of substitution is influenced by the existing substituents and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Functional groups like halogens on the pyrrole ring can serve as handles for Suzuki, Stille, and Sonogashira cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.

Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to highly functionalized pyrroles from simple starting materials. nih.govnih.gov For instance, a three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov

Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), providing a straightforward route to substituted pyrroles. organic-chemistry.orgmdpi.com

Amine Nitrogen Functionalization

The primary amine group of this compound is a key site for derivatization. Standard synthetic transformations include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy to introduce a wide variety of substituents. sphinxsai.com

Alkylation and Arylation: Introduction of alkyl or aryl groups via reactions with alkyl halides or through reductive amination with aldehydes and ketones.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Alkyl Chain Modifications

Modifications to the ethylamine (B1201723) side chain can influence the molecule's flexibility and interaction with its environment. Strategies include:

Chain Extension or Contraction: Synthesizing analogs with shorter or longer alkyl chains connecting the pyrrole ring and the amine group.

Introduction of Substituents: Incorporating alkyl or other functional groups along the ethyl chain.

Cyclization: Constraining the side chain by incorporating it into a cyclic structure.

Libraries of Analogs and Structure-Reactivity/Property Relationship Studies (SRPR)

The systematic application of the synthetic strategies described above allows for the generation of libraries of this compound analogs. These libraries are essential for conducting structure-reactivity/property relationship (SRPR) studies. By comparing the properties and activities of structurally related compounds, researchers can deduce the influence of specific functional groups and structural motifs.

For example, a study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists explored the impact of various substituents on the aniline (B41778) ring system. nih.govresearchgate.net This systematic modification allowed for the identification of compounds with activities comparable to known agonists. nih.govresearchgate.net Similarly, structure-activity relationship studies of pyrrolone antimalarial agents focused on modifying the lead compound to improve aqueous solubility and metabolic stability, leading to derivatives with enhanced in vitro activity. nih.gov

The data gathered from these studies, often presented in tabular format, provides valuable insights into the chemical features that govern a molecule's behavior.

Table 1: Exemplary Data for SRPR Studies of Pyrrole Derivatives

| Compound ID | R1 (on Pyrrole) | R2 (on Amine) | Property A (e.g., IC50, µM) | Property B (e.g., Solubility, mg/mL) |

| Analog 1 | H | H | 10.5 | 0.2 |

| Analog 2 | Cl | H | 5.2 | 0.15 |

| Analog 3 | H | Acetyl | 25.8 | 1.5 |

| Analog 4 | Phenyl | H | 2.1 | 0.05 |

This is a representative table. Actual data would be based on experimental results.

Applications of Derivatives as Chemical Probes or Synthetic Intermediates in Complex Molecule Synthesis

Derivatives of this compound can be designed to serve as valuable tools in chemical biology and organic synthesis.

Chemical Probes: By incorporating reporter groups such as fluorophores, biotin, or photo-affinity labels, these derivatives can be used to study biological systems. For instance, they can be employed to identify and characterize protein targets, visualize cellular processes, or elucidate mechanisms of action.

Synthetic Intermediates: The functionalized pyrrole core of these derivatives makes them attractive building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. For example, 2-(1H-Pyrrol-1-yl)ethanamine has been used in the preparation of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones through N-acyliminium cation aromatic cyclizations. sigmaaldrich.com The strategic placement of functional groups allows for further elaboration and construction of intricate molecular architectures. The Paal-Knorr reaction, for instance, is a key step in synthesizing 1,3'-bipyrroles, which are precursors to various natural products. researchgate.net

Exploration of Derivatives in Non-Biological Advanced Materials or Catalysis

The exploration of derivatives of this compound in the realm of non-biological advanced materials and catalysis is an area of growing scientific interest. The unique structural and electronic properties of the pyrrole ring, combined with the reactive amine functionality, make these derivatives versatile building blocks for creating novel materials and catalysts. Research in this field has particularly focused on the development of chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds.

Chiral ligands derived from pyrrole-containing scaffolds have demonstrated considerable potential in inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. The nitrogen atom of the pyrrole ring and the pendant amine group can act as effective coordination sites for metal ions, creating a well-defined chiral environment around the catalytic center. This is crucial for differentiating between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

A notable application of such derivatives is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction that generates valuable chiral secondary alcohols. For instance, chiral oxazoline (B21484) ligands that incorporate a pyrrole moiety have been successfully synthesized and employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to a range of aromatic aldehydes. researchgate.net In these systems, the chiral ligand, in conjunction with a copper salt, forms a catalytically active complex that directs the approach of the nucleophilic ethyl group to one face of the aldehyde, resulting in high enantiomeric excesses of the corresponding alcohol product. researchgate.net

The effectiveness of these pyrrole-based chiral ligands is demonstrated in the following table, which summarizes the results of the copper-catalyzed enantioselective addition of diethylzinc to various substituted benzaldehydes.

Table 1: Performance of a Chiral Pyrrole-Based Oxazoline Ligand in the Asymmetric Addition of Diethylzinc to Aromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 83 | 78 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 94 | 85 |

| 3 | 4-Methylbenzaldehyde | 1-(4-Tolyl)-1-propanol | 85 | 75 |

| 4 | 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-1-propanol | 88 | 70 |

Data derived from studies on chiral oxazoline ligands containing a pyrrole ring. researchgate.net

The data clearly indicates that these chiral pyrrole derivatives are highly effective catalysts, providing good to excellent yields and significant levels of enantioselectivity. researchgate.net The steric and electronic properties of the substituents on the aromatic aldehyde were observed to have a discernible impact on the reaction's outcome. researchgate.net